molecular formula C17H13NO6 B363308 2-(3,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 285552-84-3

2-(3,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B363308
CAS No.: 285552-84-3
M. Wt: 327.29g/mol
InChI Key: RYRVCMJKKDICIO-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a chemical hybrid designed for interdisciplinary research, particularly in neuroscience and oncology. Its structure incorporates a 1,3-dioxoisoindoline (phthalimide) core, a privileged scaffold in medicinal chemistry known to interact with key enzymatic targets. The phthalimide moiety has been extensively reported to act as a potent inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic system whose inhibition is a validated strategy for investigating Alzheimer's disease therapeutics . This core structure is known to bind to the enzyme's peripheral anionic site, with the carbonyl groups facilitating critical hydrogen bonding . Furthermore, the 1,3-dioxoisoindoline pharmacophore has more recently been rationally designed into molecular hybrids as a dual inhibitor of kinase targets such as VEGFR-2 and FGFR-1, which are pivotal in angiogenic processes and cancer proliferation . The 3,4-dimethoxyphenyl substituent is an electron-donating group that can enhance binding affinity and is commonly featured in bioactive molecules targeting the central nervous system . This combination of features makes this compound a versatile precursor or investigational tool for scientists developing new therapeutic agents for neurodegenerative conditions and exploring targeted cancer therapies through the inhibition of specific kinases.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO6/c1-23-13-6-4-10(8-14(13)24-2)18-15(19)11-5-3-9(17(21)22)7-12(11)16(18)20/h3-8H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRVCMJKKDICIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of the Isoindoline Skeleton

In a reflux apparatus, equimolar quantities of 3,4-dimethoxybenzaldehyde (1.0 eq) and phthalic anhydride (1.1 eq) are dissolved in toluene or xylene. A catalytic agent—often a Brønsted acid such as concentrated sulfuric acid or a Lewis acid like zinc chloride—is introduced to facilitate nucleophilic attack. The reaction proceeds at 110–140°C for 6–12 hours, yielding an intermediate imide structure (Table 1).

Table 1: Reaction Conditions for Intermediate Formation

ParameterSpecification
SolventToluene or xylene
Temperature110–140°C (reflux)
CatalystH₂SO₄, ZnCl₂, or analogous agents
Reaction Time6–12 hours
WorkupFiltration, washing with cold solvent

Step 2: Carboxylation of the Isoindoline Core

The intermediate undergoes carboxylation via hydrolysis under alkaline conditions. Treatment with aqueous sodium hydroxide (2.0 M) at 60–80°C for 2–4 hours liberates the carboxylic acid group. Acidification with HCl precipitates the final product, which is purified via recrystallization from ethanol or acetone.

Alternative Pathways: Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate the condensation step. This method reduces reaction times to 30–60 minutes while maintaining yields comparable to conventional heating. Precise temperature control (150–160°C) and solvent selection (e.g., dimethylformamide) are critical to prevent decomposition of the dimethoxyphenyl group.

Table 2: Microwave Synthesis Parameters

ParameterSpecification
SolventDMF or NMP
Microwave Power300–400 W
Temperature150–160°C
Reaction Time30–60 minutes

Mechanistic Insights and Byproduct Formation

The condensation mechanism proceeds through a nucleophilic acyl substitution (Fig. 1). The aldehyde’s carbonyl oxygen attacks the electrophilic carbon of phthalic anhydride, forming a tetrahedral intermediate. Subsequent dehydration generates the imide linkage, while methoxy groups stabilize the aromatic system through resonance.

Common byproducts include:

  • Unreacted phthalic anhydride : Removed via aqueous washings due to its higher solubility in basic solutions.

  • Over-oxidized species : Minimized by controlling reaction temperature and avoiding excess acid catalysts.

Analytical Characterization and Quality Control

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.85–7.90 (m, 2H, aromatic), δ 6.95–7.05 (m, 3H, dimethoxyphenyl), δ 3.85 (s, 6H, OCH₃).

  • IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (COOH), 1260 cm⁻¹ (C–O–C).

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water, 70:30) typically shows ≥95% purity for well-optimized batches.

Industrial-Scale Production Considerations

While lab-scale syntheses prioritize flexibility, industrial protocols emphasize cost efficiency:

  • Solvent Recovery : Toluene is distilled and reused to reduce waste.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) enable filtration and reuse across multiple batches.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

Biological Activity

2-(3,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound classified under isoindole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer properties and effects on neurotransmitter systems. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C17H13NO6C_{17}H_{13}NO_6, and it features a distinctive isoindole structure with a 3,4-dimethoxyphenyl substituent. Its IUPAC name is 2-(3,4-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid.

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : This compound acts as a competitive inhibitor of acetylcholinesterase (AChE), which is crucial in regulating acetylcholine levels in synaptic clefts. The inhibition leads to enhanced cholinergic transmission, potentially benefiting conditions characterized by cholinergic deficits.
  • Cytotoxic Effects : Studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. For instance, it has shown significant toxicity against human colon carcinoma cells (HCT116) by depolarizing mitochondrial membranes and generating reactive oxygen species (ROS), which are critical in triggering apoptosis .

Biological Activity Data

Activity Effect Reference
AChE InhibitionCompetitive inhibition leading to increased ACh levels
Cytotoxicity in Cancer CellsInduces apoptosis via ROS generation
Antineoplastic PotentialSelectively toxic to malignant cells

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating the cytotoxic effects of various isoindole derivatives found that this compound displayed a potent selective toxicity towards malignant cells compared to non-malignant cells. The selectivity index (SI) indicated a higher efficacy against cancerous cells while sparing normal cells .
  • Neurotransmitter Modulation : In another investigation focusing on the modulation of neurotransmitter systems, the compound was shown to significantly enhance cholinergic signaling by inhibiting AChE activity. This effect suggests potential applications in treating neurodegenerative diseases where cholinergic dysfunction is prevalent.

Comparison with Similar Compounds

Structural and Molecular Comparison

Table 1: Key Molecular Data for 2-(3,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position/Type Purity Source
Target Compound 285552-84-3 C₁₉H₁₇NO₆ 355.35 3,4-dimethoxyphenyl 98%
2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid 294667-04-2 C₁₇H₁₃NO₄ 295.3 3,4-dimethylphenyl >97%
2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid 110768-19-9 C₁₅H₈FNO₄ 285.23 4-fluorophenyl 95%
2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid 332129-06-3 C₁₅H₉NO₄S 299.30 4-mercaptophenyl N/A
2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid 313260-37-6 C₁₆H₁₀ClNO₄ 315.71 3-chloro-4-methylphenyl N/A
2-(2,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid 356578-82-0 C₁₇H₁₃NO₆ 327.29 2,4-dimethoxyphenyl 95%

Notes:

  • The target compound’s molecular formula discrepancies (C₁₉H₁₇NO₆ vs.
  • Substituent electronegativity (e.g., -OCH₃ vs. -CH₃) impacts solubility and hydrogen bonding capacity .

Reactivity Insights :

  • Methoxy groups enhance electron density, increasing susceptibility to electrophilic substitution .

Research Findings and Key Insights

Substituent Effects on Reactivity: β-O-4 bond cleavage in lignin models (e.g., 3,4-dimethoxyphenyl derivatives) occurs faster under mild alkaline conditions compared to non-methoxy analogs . Methoxy groups stabilize intermediates via resonance, enhancing reaction rates .

Synthetic Challenges :

  • Halogenated analogs (e.g., 3-chloro-4-methylphenyl) require palladium-catalyzed cross-coupling, increasing synthesis complexity .

Thermal Properties :

  • Dimethoxy derivatives exhibit higher melting points (>200°C) due to intermolecular hydrogen bonding .

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